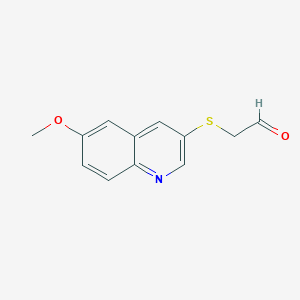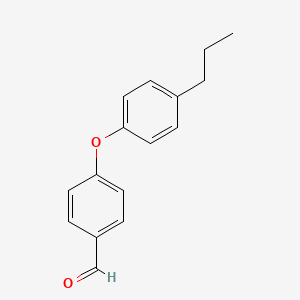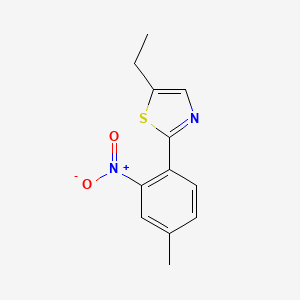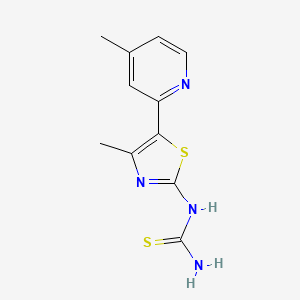![molecular formula C12H10N2O4 B8286841 (Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate](/img/structure/B8286841.png)
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate is an organic compound that features a benzo[d][1,3]dioxole ring fused to an imidazole ring, with a carboxylate group attached to the imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the imidazole ring: The benzo[d][1,3]dioxole intermediate is then reacted with an imidazole derivative in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylate group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a catalyst, such as sulfuric acid, to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Esters or amides, depending on the nucleophile used.
Scientific Research Applications
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate is unique due to its combination of a benzo[d][1,3]dioxole ring and an imidazole ring, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H10N2O4 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
1,3-benzodioxol-4-ylmethyl imidazole-1-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c15-12(14-5-4-13-7-14)16-6-9-2-1-3-10-11(9)18-8-17-10/h1-5,7H,6,8H2 |
InChI Key |
KRASPCHLNJZAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)COC(=O)N3C=CN=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(Furan-2-ylmethyl)-amino]-phthalic acid dimethyl ester](/img/structure/B8286763.png)



![N,N''-Bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B8286798.png)







![4-[(4-Methoxybenzyl)oxy]-1,2-benzisoxazol-3-ol](/img/structure/B8286847.png)

